molecular formula C45H58N10O10S5 B116183 Amd-phalloidine CAS No. 148333-39-5

Amd-phalloidine

Cat. No. B116183
M. Wt: 1059.3 g/mol
InChI Key: XWAXJAIBRHWNMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amd-phalloidine is a natural toxin that is derived from the mushroom Amanita phalloides. It is a cyclic octapeptide that has been extensively studied for its biochemical and physiological effects. Amd-phalloidine is known to have a high affinity for actin, a protein that is involved in many cellular processes, including cell division and movement. In

Mechanism Of Action

Amd-phalloidine binds to actin with high affinity and stabilizes actin filaments. This leads to the inhibition of actin polymerization and disrupts the normal cellular processes that depend on actin. Amd-phalloidine also induces the formation of actin aggregates, which can lead to cell death.

Biochemical And Physiological Effects

Amd-phalloidine has been shown to have several biochemical and physiological effects. It inhibits the growth of cancer cells by disrupting the actin cytoskeleton. It has also been shown to induce apoptosis, a process of programmed cell death. Amd-phalloidine has been used to study the role of actin in muscle contraction and has been shown to inhibit muscle contraction by binding to actin.

Advantages And Limitations For Lab Experiments

Amd-phalloidine has several advantages for lab experiments. It is a potent inhibitor of actin polymerization and can be used to study the role of actin in cellular processes. Amd-phalloidine can also be used to visualize actin filaments in living cells. However, Amd-phalloidine is highly toxic and requires careful handling. It is also difficult to obtain in large quantities, which limits its use in some experiments.

Future Directions

There are several future directions for the study of Amd-phalloidine. One direction is to study the structure of Amd-phalloidine and its binding to actin in more detail. Another direction is to study the effects of Amd-phalloidine on other cellular processes, such as cell signaling and gene expression. Amd-phalloidine can also be used as a tool for drug discovery, as it has been shown to have anti-cancer properties. Further research on Amd-phalloidine could lead to the development of new cancer therapies.

Synthesis Methods

Amd-phalloidine is a cyclic octapeptide that is synthesized by the mushroom Amanita phalloides. The synthesis method of Amd-phalloidine involves the use of ribosomal peptide synthetases, which are enzymes that catalyze the formation of peptide bonds. The synthesis of Amd-phalloidine is a complex process that involves the assembly of amino acids in a specific sequence. The final product is a cyclic octapeptide that has a unique structure and is highly toxic.

Scientific Research Applications

Amd-phalloidine has been extensively studied for its scientific research applications. It has been used as a tool to study actin, a protein that is involved in many cellular processes. Amd-phalloidine has been used to visualize actin filaments in living cells and to study the dynamics of actin polymerization. It has also been used to study the role of actin in cell division and movement.

properties

CAS RN

148333-39-5

Product Name

Amd-phalloidine

Molecular Formula

C45H58N10O10S5

Molecular Weight

1059.3 g/mol

IUPAC Name

N-[[2-[[18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]methyl]-2-methyl-1,3-dithiolan-4-yl]methyl]-3-(pyridin-2-yldisulfanyl)propanamide

InChI

InChI=1S/C45H58N10O10S5/c1-22-37(59)50-30-16-28-27-9-5-6-10-29(27)53-43(28)66-21-32(44(65)55-19-25(57)15-33(55)41(63)49-22)52-42(64)36(24(3)56)54-38(60)23(2)48-40(62)31(51-39(30)61)17-45(4)67-20-26(69-45)18-47-34(58)12-14-68-70-35-11-7-8-13-46-35/h5-11,13,22-26,30-33,36,53,56-57H,12,14-21H2,1-4H3,(H,47,58)(H,48,62)(H,49,63)(H,50,59)(H,51,61)(H,52,64)(H,54,60)

InChI Key

XWAXJAIBRHWNMP-UHFFFAOYSA-N

SMILES

CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC6(SCC(S6)CNC(=O)CCSSC7=CC=CC=N7)C)C)C(C)O

Canonical SMILES

CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC6(SCC(S6)CNC(=O)CCSSC7=CC=CC=N7)C)C)C(C)O

synonyms

AMD-phalloidine
aminomethyldithiolano phalloidin

Origin of Product

United States

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